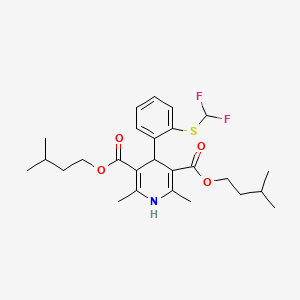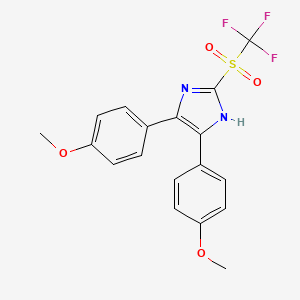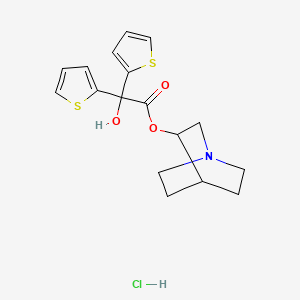
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a glycolic acid ester linked to a quinuclidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride typically involves the esterification of glycolic acid with a quinuclidinyl derivative. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can be compared to other quinuclidine derivatives and glycolic acid esters. Similar compounds include:
Quinuclidine, 3-(benzoyloxy)-, hydrochloride: Another ester derivative with different substituents.
Quinuclidine, 3-(acetoxy)-, hydrochloride: A simpler ester with an acetyl group.
Glycolic acid, alpha,alpha-(2-thienyl)-, 3-quinuclidinyl ester: A related compound with a single thienyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54262-19-0 |
|---|---|
Molekularformel |
C17H20ClNO3S2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H19NO3S2.ClH/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15;/h1-4,9-10,12-13,20H,5-8,11H2;1H |
InChI-Schlüssel |
AUIQRICJALAMCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


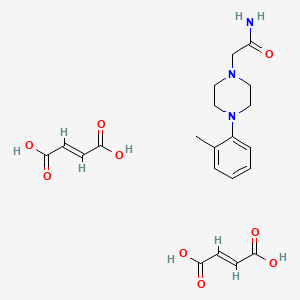

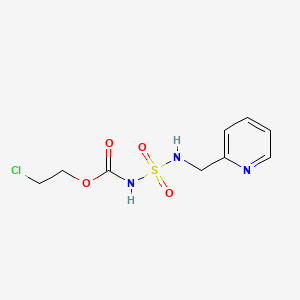
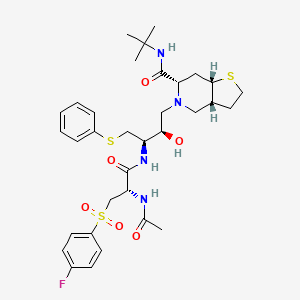
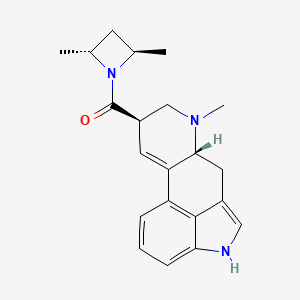
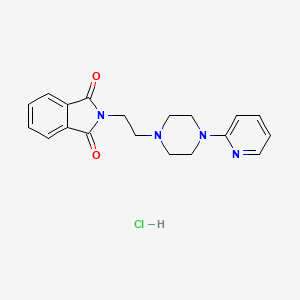
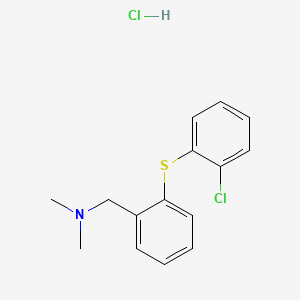
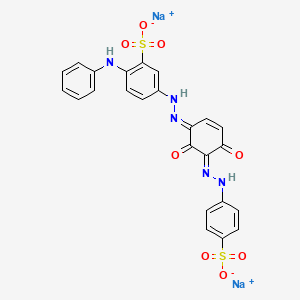
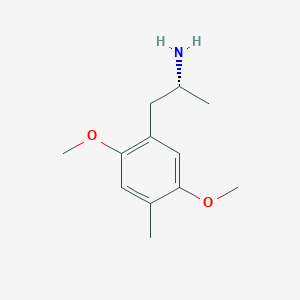

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
